molecular formula C20H25ClN4O3S B2426600 N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride CAS No. 1189657-71-3

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride

Cat. No.: B2426600
CAS No.: 1189657-71-3
M. Wt: 436.96
InChI Key: JFULHXFXJCSNQT-UHFFFAOYSA-N
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Description

N-(4,5-Dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a sophisticated small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features a unique hybrid architecture combining a 4,5-dimethylbenzo[d]thiazole scaffold with a 3-methylisoxazole carboxamide group, linked through a 2-morpholinoethyl chain. The benzothiazole core is a privileged structure in pharmaceutical development known for its diverse biological activities, with the dimethyl substitution pattern potentially influencing receptor binding affinity and metabolic stability . The incorporation of the morpholinoethyl group enhances solubility characteristics and may contribute to pharmacokinetic optimization in lead compound development. Researchers utilize this complex molecule primarily as a key intermediate in the synthesis of potential therapeutic agents, particularly for central nervous system targets and oncology applications. The structural complexity of this compound makes it particularly valuable for investigating structure-activity relationships in heterocyclic chemistry and for developing novel enzyme inhibitors. The hydrochloride salt form ensures improved stability and handling properties for research applications. This product is provided For Research Use Only (RUO) and is strictly intended for laboratory research purposes. It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Researchers should consult the safety data sheet and implement appropriate handling procedures before using this compound.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)-1,2-oxazole-5-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O3S.ClH/c1-13-4-5-17-18(15(13)3)21-20(28-17)24(7-6-23-8-10-26-11-9-23)19(25)16-12-14(2)22-27-16;/h4-5,12H,6-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFULHXFXJCSNQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)SC(=N2)N(CCN3CCOCC3)C(=O)C4=CC(=NO4)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative disorders and cancer treatment. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure combining elements from thiazole, isoxazole, and morpholine moieties. Its molecular formula is C15_{15}H19_{19}N3_{3}O2_{2}S, with a molecular weight of approximately 301.39 g/mol.

Enzyme Inhibition

Recent studies have identified that derivatives related to this compound exhibit significant inhibitory activity against key enzymes involved in neurodegenerative diseases:

  • Monoamine Oxidase B (MAO-B) : The compound has shown selective inhibition of MAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. Inhibition rates were observed at concentrations around 100 μM, with some derivatives achieving inhibition rates exceeding 60% .
  • Butyrylcholinesterase (BuChE) : Inhibitory effects against BuChE were also noted, with IC50_{50} values reported at approximately 15.12 μM for certain derivatives . This is significant as BuChE plays a role in the breakdown of acetylcholine, and its inhibition may enhance cholinergic signaling in neurodegenerative conditions.

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies:

  • Cell Viability Assays : In vitro assays demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines. For instance, IC50_{50} values were recorded in the low micromolar range against lung cancer cell lines such as A549 and HCC827 .

Case Studies

  • Neuroprotective Effects : A study highlighted the neuroprotective properties of related compounds in models of Alzheimer's disease. The ability to inhibit MAO-B and BuChE suggests potential benefits in preserving cognitive function by enhancing dopaminergic and cholinergic neurotransmission .
  • Antitumor Activity : In another investigation, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated significant cytotoxicity with IC50_{50} values ranging from 0.85 μM to 6.75 μM across different assays .

Data Tables

Biological Activity Target Enzyme/Cell Line IC50_{50} Value (μM) Reference
MAO-B Inhibition-~100
BuChE Inhibition-15.12
A549 Cell LineAnticancer Activity2.12
HCC827 Cell LineAnticancer Activity5.13

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit tubulin polymerization, which is a critical mechanism for cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as HCT-15 and MDA-MB-468 . The mechanism involves arresting cancer cells in the G2/M phase of the cell cycle, thereby preventing further division and growth.

1.2 Neuroprotective Effects
The compound's structural analogs have been evaluated for their neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. Research indicates that derivatives of benzothiazole can inhibit butyrylcholinesterase (BuChE) and monoamine oxidase B (MAO-B), enzymes linked to Alzheimer's pathology. These derivatives exhibited IC50 values suggesting effective inhibition rates, paving the way for developing treatments targeting cognitive decline .

Anticancer Efficacy

A study assessed the effectiveness of similar compounds in vivo using a breast cancer xenograft model. The administration of these compounds resulted in a significant reduction in tumor size (up to 77%) without notable toxicity to the host organism . This suggests a favorable therapeutic index.

Neurodegenerative Disorders

In vitro studies have shown that certain derivatives of this compound can selectively inhibit BuChE with minimal toxicity at therapeutic concentrations . This selectivity is crucial for developing drugs that minimize side effects while effectively managing symptoms of neurodegenerative diseases.

Q & A

Q. What are the foundational synthetic pathways for this compound, and how do reaction conditions influence yield?

The compound’s synthesis likely involves multi-step reactions, including cyclization and substitution. For example, similar isoxazole-thiazole derivatives are synthesized via condensation of oxime intermediates with activated esters under reflux conditions, followed by purification using automated flash chromatography . Key steps may include:

  • Oxime formation : Reaction of aldehydes with hydroxylamine hydrochloride in ethanol .
  • Cyclization : Use of Oxone® or KCl to promote heterocycle formation .
  • Amidation : Coupling with morpholinoethylamine under basic conditions. Yield optimization often requires adjusting stoichiometry, solvent polarity, and reaction time, as seen in analogous syntheses (e.g., 70–80% yields achieved via reflux in ethanol/glacial acetic acid) .

Q. Which spectroscopic techniques are critical for structural elucidation?

  • ¹H/¹³C-NMR : Identifies substituent patterns (e.g., methyl groups on benzothiazole at δ ~2.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl (C=O, ~1600–1670 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) functionalities .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M⁺] peaks) and fragmentation patterns (e.g., loss of morpholinoethyl groups) .

Q. What is the hypothesized mechanism of action in anticancer research?

While direct data on this compound is limited, structurally related benzothiazole-isoxazole hybrids inhibit kinase pathways (e.g., PI3K/AKT) or disrupt microtubule assembly . Morpholinoethyl groups may enhance solubility and bioavailability, as seen in analogs targeting platelet aggregation .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize reaction parameters and resolve data contradictions?

Statistical DoE methods (e.g., factorial designs) minimize experimental trials while maximizing data robustness. For example:

  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Identifies optimal conditions for yield/purity . Contradictions in bioactivity data (e.g., varying IC₅₀ values) may arise from impurities or substituent effects. Orthogonal analytical techniques (HPLC, LC-MS) and meta-analysis of substituent libraries (e.g., halogen vs. nitro groups ) can clarify structure-activity relationships.

Q. What computational tools aid in predicting reactivity and designing derivatives?

Quantum chemical calculations (e.g., DFT) model transition states and electron density distributions to predict regioselectivity in cyclization steps. Institutions like ICReDD integrate computational reaction path searches with experimental validation to accelerate discovery . For example:

  • Transition state analysis : Predicts feasibility of isoxazole ring closure.
  • Molecular docking : Screens derivatives for kinase binding affinity.

Q. How do reactor design and process controls impact scalability?

Scaling from lab to pilot plant requires addressing:

  • Heat transfer : Exothermic reactions (e.g., amidation) necessitate jacketed reactors with precise temperature control .
  • Mixing efficiency : Heterogeneous reactions (e.g., solid-liquid) benefit from high-shear mixers . Membrane separation technologies (CRDC subclass RDF2050104) can purify intermediates, reducing downstream processing costs .

Q. What strategies resolve discrepancies in biological assay results?

  • Control standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and assay protocols (MTT vs. ATP-luminescence).
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with assays .
  • Substituent tuning : Replace labile groups (e.g., nitro in analog 25 ) with bioisosteres (e.g., cyano) to enhance stability.

Methodological Resources

  • Synthetic Protocols : Ref for stepwise procedures.
  • DoE Frameworks : Ref for factorial design applications.
  • Computational Tools : Ref for ICReDD’s reaction path algorithms.

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